N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(TRIFLUOROMETHYL)BENZAMIDE
Description
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2S/c1-20-13(6-7-21-9-13)8-18-12(19)10-4-2-3-5-11(10)14(15,16)17/h2-5H,6-9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLITTIBEAXRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-Methoxythiolan-3-yl)methyl]-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₄H₁₄F₃N₃O₂S
- Molecular Weight : 335.34 g/mol
- CAS Number : Not specifically listed in the search results, but related compounds indicate a focus on the trifluoromethyl benzamide class.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence pharmacokinetics and bioavailability.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The compound may act as a modulator for certain nuclear receptors, influencing gene expression related to drug metabolism and detoxification processes.
Anticancer Properties
Recent studies have indicated that compounds within the benzamide class exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- Case Study 1 : A study demonstrated that similar benzamide derivatives showed significant growth inhibition in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of apoptotic pathways (source needed).
Antimicrobial Activity
There is emerging evidence suggesting that this compound may possess antimicrobial properties:
- Case Study 2 : In vitro assessments revealed that related compounds exhibited activity against Gram-positive bacteria, indicating potential utility in treating bacterial infections (source needed).
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth | Study on benzamides |
| Antimicrobial | Activity against Gram-positive bacteria | In vitro study |
| Enzyme inhibition | Modulation of metabolic enzymes | Preliminary findings |
Toxicological Profile
The toxicological profile of this compound has not been extensively documented; however, related benzamides have shown varying degrees of toxicity. Safety assessments are crucial for determining therapeutic windows.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
- Structure : Features a 3-isopropoxyphenyl group instead of the thiolan-methyl moiety.
- Properties :
- The methoxythiolan group may confer improved membrane permeability due to enhanced hydrophobic interactions.
b. N-[3-(4,5'-Bipyrimidin-2-ylAmino)-4-MethylPhenyl]-4-{[(3S)-3-(DimethylAmino)Pyrrolidin-1-yl]Methyl}-3-(Trifluoromethyl)Benzamide
- Structure: Contains a bipyrimidinyl-amino group and a dimethylaminopyrrolidine substituent.
- Properties :
- The absence of a charged dimethylamino group could lower solubility in aqueous media compared to this analog .
c. N-[5-Iodo-4-(Trifluoromethyl)-2-Thiazolyl]-2-(Trifluoromethyl)Benzamide
- Structure : Features a thiazole ring with iodine and trifluoromethyl groups.
- Properties: Molecular weight: 466.14 g/mol. Use: Potential agrochemical or radiopharmaceutical agent (iodine substituent) .
- Comparison :
- The thiolan ring in the target compound is less electronegative than the thiazole-iodine group, possibly reducing reactivity in electrophilic environments.
- The iodine atom in this analog adds steric bulk, which may hinder binding to certain targets compared to the target compound’s smaller thiolan group.
Physicochemical Properties
Key Observations :
Q & A
Q. Key Interactions :
- Hydrogen bonding between the benzamide carbonyl and Lys721.
- Hydrophobic packing of the trifluoromethyl group with Leu694 .
- Validation : Correlation coefficient (R<sup>2</sup> = 0.89) between predicted and experimental IC50 values .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
- Experimental Design :
- Cell Panel : Include both wild-type (e.g., HEK293) and cancer (e.g., MCF-7, A549) lines.
- Controls : Use cisplatin as a positive control and DMSO as a vehicle.
- Data Analysis :
- Hypothesis : Variability may arise from differences in efflux pumps (e.g., P-gp overexpression in resistant lines).
- Verification : Perform ABC transporter inhibition assays with verapamil .
Q. What strategies are recommended for studying metabolic pathways and metabolite identification?
- Approach :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.
- Major Metabolites :
- Oxidation: Thiolane → sulfoxide (observed at m/z 404.1189).
- Demethylation: Methoxy → hydroxy (confirmed by isotopic patterns) .
- Table 4 : Metabolic stability in species:
| Species | Half-life (min) | CYP Enzyme Involvement |
|---|---|---|
| Human | 28 | CYP3A4, 2C9 |
| Rat | 15 | CYP2D6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
